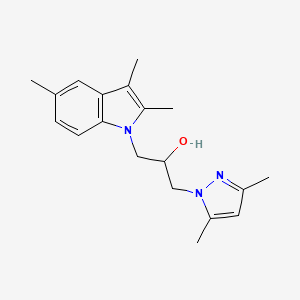![molecular formula C16H20F3N3O2 B6499097 N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 952974-59-3](/img/structure/B6499097.png)
N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, a trifluoromethyl group, and an ethanediamide backbone, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with various binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[1-(phenylmethyl)-4-piperidinyl]propanamide
- 1-(1-methylpiperidin-4-yl)piperidin-4-amine
Uniqueness
N-[(1-methylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring enhanced membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c1-22-8-6-11(7-9-22)10-20-14(23)15(24)21-13-4-2-12(3-5-13)16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKILGBDTIVVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cycloheptyl-4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6499021.png)
![N-(2-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6499034.png)
![N-(2,5-dimethoxyphenyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6499037.png)
![N-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6499042.png)
![N-(4-acetamidophenyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6499048.png)
![2-chloro-6-fluoro-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6499055.png)
![N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide](/img/structure/B6499062.png)
![2,4-dichloro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B6499070.png)
![2-(4-chlorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide](/img/structure/B6499078.png)
![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide](/img/structure/B6499085.png)
![N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499093.png)
![N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499103.png)
![N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499110.png)

